Cas no 2138355-87-8 (2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol)

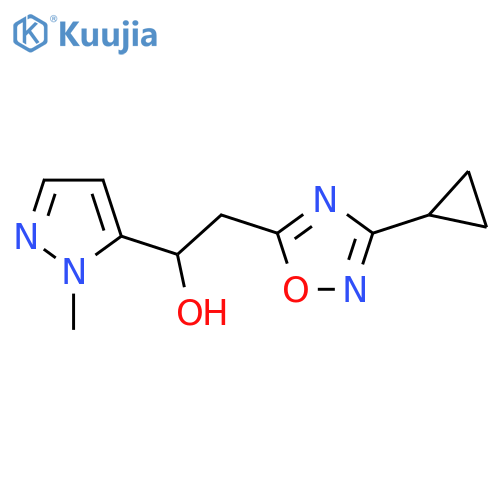

2138355-87-8 structure

商品名:2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

- 2138355-87-8

- EN300-1128120

-

- インチ: 1S/C11H14N4O2/c1-15-8(4-5-12-15)9(16)6-10-13-11(14-17-10)7-2-3-7/h4-5,7,9,16H,2-3,6H2,1H3

- InChIKey: ZQAUBHQEBZOIFT-UHFFFAOYSA-N

- ほほえんだ: O1C(CC(C2=CC=NN2C)O)=NC(C2CC2)=N1

計算された属性

- せいみつぶんしりょう: 234.11167570g/mol

- どういたいしつりょう: 234.11167570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 77Ų

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1128120-1.0g |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

2138355-87-8 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1128120-2.5g |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

2138355-87-8 | 95% | 2.5g |

$2464.0 | 2023-10-26 | |

| Enamine | EN300-1128120-1g |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

2138355-87-8 | 95% | 1g |

$1256.0 | 2023-10-26 | |

| Enamine | EN300-1128120-5g |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

2138355-87-8 | 95% | 5g |

$3645.0 | 2023-10-26 | |

| Enamine | EN300-1128120-10.0g |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

2138355-87-8 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1128120-0.25g |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

2138355-87-8 | 95% | 0.25g |

$1156.0 | 2023-10-26 | |

| Enamine | EN300-1128120-0.5g |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

2138355-87-8 | 95% | 0.5g |

$1207.0 | 2023-10-26 | |

| Enamine | EN300-1128120-10g |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

2138355-87-8 | 95% | 10g |

$5405.0 | 2023-10-26 | |

| Enamine | EN300-1128120-5.0g |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

2138355-87-8 | 5g |

$3645.0 | 2023-06-09 | ||

| Enamine | EN300-1128120-0.05g |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

2138355-87-8 | 95% | 0.05g |

$1056.0 | 2023-10-26 |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

2138355-87-8 (2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol) 関連製品

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 624-75-9(Iodoacetonitrile)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量